1-Phenyl-2-(phenylimino)ethanone
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Overview
Description
1-Phenyl-2-(phenylimino)ethanone is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a phenyl group attached to an ethanone backbone, with an imino group substituting one of the hydrogen atoms
Preparation Methods
The synthesis of 1-Phenyl-2-(phenylimino)ethanone can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to yield the desired product . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Phenyl-2-(phenylimino)ethanone undergoes various chemical reactions, including:
Reduction: Reduction of the imino group can lead to the formation of 1-phenyl-2-(phenylamino)ethanone.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-Phenyl-2-(phenylimino)ethanone has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which 1-Phenyl-2-(phenylimino)ethanone exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the MCR-1 protein, which is involved in antibiotic resistance . The compound binds to the active site of the protein, preventing it from catalyzing its normal reaction. Molecular docking studies have revealed that hydrogen bonding and hydrophobic interactions play crucial roles in this binding process .
Comparison with Similar Compounds
1-Phenyl-2-(phenylimino)ethanone can be compared with similar compounds such as:
1-Phenyl-2-(phenylamino)ethanone: This compound differs by having an amino group instead of an imino group, which affects its reactivity and applications.
1,4-Diphenyl-2-phenylamino-2-butene-1,4-dione: Formed through the oxidation of this compound, this compound has different chemical properties and uses.
Properties
CAS No. |
1865-10-7 |
---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-phenyl-2-phenyliminoethanone |
InChI |
InChI=1S/C14H11NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-11H |
InChI Key |
IEVWCXLDHDCOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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